Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine is a hexapeptide composed of glycine, lysine, and proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like DTT or TCEP are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.
Scientific Research Applications
Chemistry: It can be used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Research may explore its potential therapeutic applications, including wound healing or drug delivery.
Industry: It can be used in the development of new materials or as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-inflammatory properties.
Glycyl-L-lysyl-L-tyrosylglycine: Another peptide with potential biological activities.
Uniqueness
Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple lysine residues, which may confer distinct biological properties compared to other peptides.
Properties
CAS No. |
832075-78-2 |
---|---|
Molecular Formula |
C27H51N9O7 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H51N9O7/c28-12-4-1-8-18(33-22(37)16-31)24(40)34-19(9-2-5-13-29)25(41)35-20(10-3-6-14-30)27(43)36-15-7-11-21(36)26(42)32-17-23(38)39/h18-21H,1-17,28-31H2,(H,32,42)(H,33,37)(H,34,40)(H,35,41)(H,38,39)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
OABCHFVYOUIDTM-TUFLPTIASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.